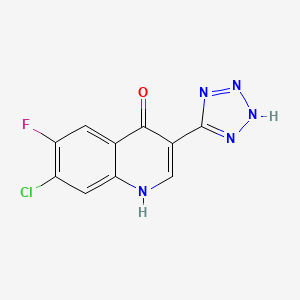
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one is a synthetic organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorinated compounds. The key steps may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Cyclization: Formation of the quinoline core through cyclization reactions.
Tetrazole Formation: Introduction of the tetrazole ring via cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, potentially forming amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Scientific Research Applications
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial enzymes and DNA. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The tetrazole ring may enhance binding affinity and specificity, leading to increased antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with broad-spectrum activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-Chloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one stands out due to its unique combination of a quinolone core and a tetrazole ring. This structural feature may confer enhanced biological activity and specificity compared to other quinolones.
Properties
CAS No. |
61338-67-8 |
|---|---|
Molecular Formula |
C10H5ClFN5O |
Molecular Weight |
265.63 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5ClFN5O/c11-6-2-8-4(1-7(6)12)9(18)5(3-13-8)10-14-16-17-15-10/h1-3H,(H,13,18)(H,14,15,16,17) |
InChI Key |
YPQMCLAXSXFNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















